molecular formula C15H15FO3S B7528744 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene

1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene

Cat. No. B7528744
M. Wt: 294.3 g/mol
InChI Key: WHOPNYTWSWKTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as FMPB and is widely used in the field of medicinal chemistry due to its unique properties. FMPB is an important compound that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of FMPB is not fully understood. However, studies have suggested that FMPB works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. FMPB has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
FMPB has been shown to have several biochemical and physiological effects. Studies have shown that FMPB can induce cell cycle arrest and promote apoptosis in cancer cells. FMPB has also been shown to inhibit the migration and invasion of cancer cells, which is an essential step in cancer metastasis. Moreover, FMPB has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

FMPB has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it an ideal candidate for cancer research. FMPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMPB has certain limitations as well. It is not very water-soluble, which can make it challenging to use in certain experiments. Moreover, FMPB has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of FMPB. One of the primary directions is to study the in vivo efficacy of FMPB. While FMPB has shown promising results in vitro, its efficacy in vivo is not fully understood. Moreover, future studies could focus on optimizing the synthesis method of FMPB to improve its water solubility and bioavailability. Additionally, FMPB could be studied in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, FMPB is a chemical compound that has shown promising results in various scientific studies. It has potent anti-cancer activity and has several biochemical and physiological effects. While FMPB has several advantages for lab experiments, it also has certain limitations. Future studies could focus on optimizing the synthesis method of FMPB and studying its in vivo efficacy. FMPB has significant potential for the development of novel anti-cancer agents and could be a valuable addition to the field of medicinal chemistry.

Synthesis Methods

The synthesis of FMPB is a complex process that involves several steps. One of the commonly used methods for the synthesis of FMPB is the reaction of 4-methylsulfonylphenol with 4-fluorobenzyl bromide in the presence of a base. The reaction produces FMPB as a white solid with a yield of around 60%.

Scientific Research Applications

FMPB has been extensively studied for its potential therapeutic applications. One of the primary applications of FMPB is in the treatment of cancer. Studies have shown that FMPB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. FMPB works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis.

properties

IUPAC Name

1-fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S/c1-11(12-3-5-13(16)6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOPNYTWSWKTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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